[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate
Overview
Description
[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate is a chemical compound with the molecular formula C26H38F6IO2Sb and a molecular weight of 745.24 g/mol . It is known for its use as a photoinitiator in polymer chemistry, particularly in the field of cationic polymerization . This compound is characterized by its ability to generate reactive species upon exposure to light, making it valuable in various industrial and scientific applications.
Mechanism of Action
Mode of Action
The mode of action of this compound is likely related to its ability to donate electrophilic iodine. The light absorption, quantum yield, photosensitivity, and rate of photolysis of the iodonium salt are controlled by the cation . This suggests that the compound may interact with its targets through a light-induced process.
Preparation Methods
The synthesis of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate involves several steps. One common method includes the reaction of iodobenzene with a phenol derivative in the presence of an oxidizing agent to form the iodonium salt . The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium ions, which are highly reactive intermediates.
Reduction: Reduction reactions can convert the iodonium ion back to the corresponding iodide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodonium ion is replaced by a nucleophile.
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate include:
Diphenyliodonium hexafluorophosphate: Another photoinitiator used in cationic polymerization.
Triarylsulfonium hexafluoroantimonate: Known for its high reactivity and efficiency in initiating polymerization.
Diaryliodonium salts: A class of compounds with similar photoinitiating properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct photophysical properties and reactivity, making it suitable for specialized applications in polymer chemistry and materials science.
Properties
IUPAC Name |
hexafluoroantimony(1-);[4-(2-hydroxytetradecoxy)phenyl]-phenyliodanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38IO2.6FH.Sb/c1-2-3-4-5-6-7-8-9-10-14-17-25(28)22-29-26-20-18-24(19-21-26)27-23-15-12-11-13-16-23;;;;;;;/h11-13,15-16,18-21,25,28H,2-10,14,17,22H2,1H3;6*1H;/q+1;;;;;;;+5/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBSKBMYMSQFGN-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(COC1=CC=C(C=C1)[I+]C2=CC=CC=C2)O.F[Sb-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38F6IO2Sb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139301-16-9 | |
Record name | CD 1012 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139301-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodonium, (4-((2-hydroxytetradecyl)oxy)phenyl)phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139301169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (4-((2-Hydroxytetradecyl)oxy)phenyl)phenyliodonium, (OC-6-11)-Hexafluoroantimonat(1-) (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate influence the efficiency of Eosin-based photoinitiating systems?
A1: The research by Andrzejewska et al. [] demonstrates that this compound significantly enhances the initiation efficiency of Eosin when exposed to visible light. In fact, at specific concentrations ([Eosin] = 8.6 × 10−4 M, [coinitiator] = 4.3 × 10−2 M), this compound exhibited a relative efficiency of 28 compared to triethanolamine (relative efficiency = 1.0), which was used as a reference point. This suggests that this compound plays a crucial role in improving the performance of Eosin as a photoinitiator for polymerization reactions. The study highlights its potential for applications requiring efficient photopolymerization upon exposure to visible light.
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